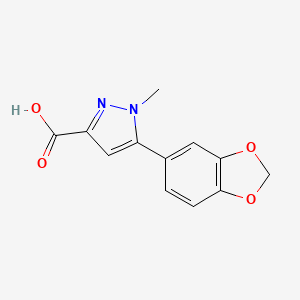
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves a detailed look at the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of how the compound reacts with other substances. This could include common reactions the compound undergoes, the conditions required for these reactions, and the products of these reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and spectral data (IR, NMR, MS, etc.).Aplicaciones Científicas De Investigación
Application in Oncology
- Field : Oncology
- Summary of Application : The compound N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, a derivative of amuvatinib, has been found to be effective in killing tumor cells under glucose starvation .
- Methods of Application : This compound was identified through high-throughput screening and tested for its selective toxicity towards glucose-starved tumor cells .
- Results : The compound was found to inhibit mitochondrial membrane potential, which is known to be crucial for the survival of glucose-starved cells. This suggests that the compound could have potential antitumor activity for the treatment of glucose-starved tumors .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized .
- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results : Two compounds, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, were found to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Further studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
1. 3-{2H-1,3-benzodioxol-5-yl(carboxy)methylamino}propanoic acid This compound has a similar structure to the one you’re interested in . While specific applications were not mentioned, the detailed chemical structure and properties of this compound are available .
2. 4-(2H-1,3-benzodioxol-5-yl)benzoic acid This compound is another one that has a similar structure . Again, specific applications were not mentioned, but you can find its chemical structure and properties .
1. 3-{2H-1,3-benzodioxol-5-yl(carboxy)methylamino}propanoic acid This compound has a similar structure to the one you’re interested in . While specific applications were not mentioned, the detailed chemical structure and properties of this compound are available .
2. 4-(2H-1,3-benzodioxol-5-yl)benzoic acid This compound is another one that has a similar structure . Again, specific applications were not mentioned, but you can find its chemical structure and properties .
Safety And Hazards
This would include information on the compound’s toxicity, any safety precautions that should be taken when handling it, and procedures for dealing with spills or exposure.
Direcciones Futuras
This would involve a discussion of areas for further research. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or further studies that could be done to better understand its behavior.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-14-9(5-8(13-14)12(15)16)7-2-3-10-11(4-7)18-6-17-10/h2-5H,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJMBCFMADCRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)
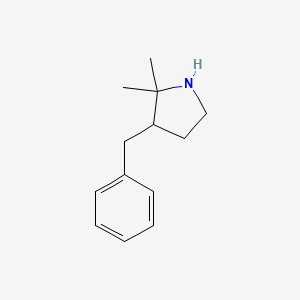
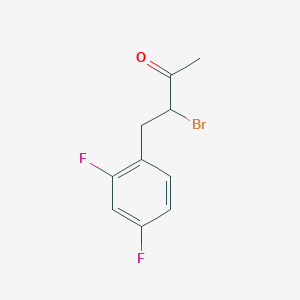
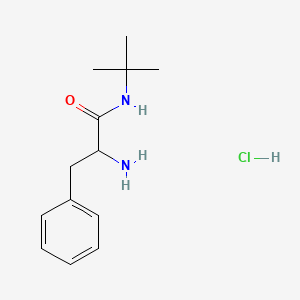
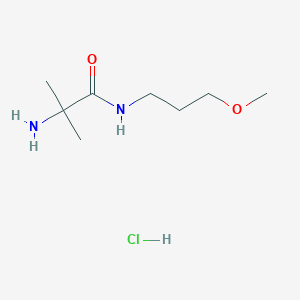
![6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1527503.png)
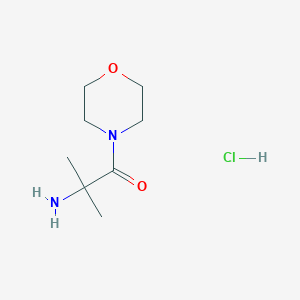
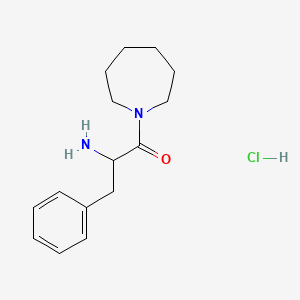
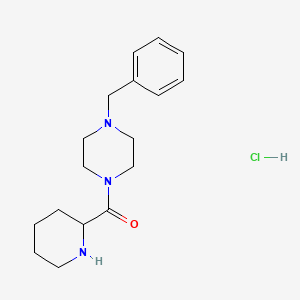
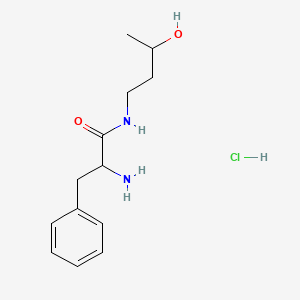
![6-(Cyclopropylmethoxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1527510.png)
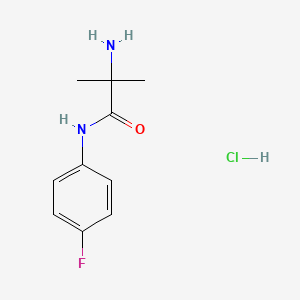
![[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]triphenylphosphine Nickel(II) Dichloride](/img/structure/B1527512.png)
